molecular formula C14H15N B167802 3-(3-Phenylpropyl)pyridine CAS No. 1802-34-2

3-(3-Phenylpropyl)pyridine

Cat. No. B167802
CAS RN: 1802-34-2
M. Wt: 197.27 g/mol
InChI Key: UFTHZMUVGHIONQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Phenylpropyl)pyridine, commonly known as PPP, is a chemical compound with a pyridine ring and a phenylpropyl group. PPP is a member of the class of compounds known as pyridines, which are widely used in medicinal chemistry due to their diverse biological activities. PPP has gained significant attention in recent years due to its potential applications in the treatment of various neurological disorders.

Mechanism Of Action

PPP exerts its neuroprotective effects by modulating the activity of various neurotransmitter systems in the brain. It has been shown to increase the levels of acetylcholine, dopamine, and serotonin in the brain, which are important neurotransmitters involved in the regulation of mood, cognition, and behavior. PPP also inhibits the activity of enzymes involved in the breakdown of these neurotransmitters, leading to increased levels of these neurotransmitters in the brain.

Biochemical And Physiological Effects

PPP has been found to have a number of biochemical and physiological effects. It has been shown to increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which are important for the growth and survival of neurons. PPP has also been found to reduce oxidative stress and inflammation in the brain, which are known to contribute to the pathogenesis of various neurological disorders.

Advantages And Limitations For Lab Experiments

PPP has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has also been shown to exhibit low toxicity in animal models, making it a promising candidate for further study. However, one limitation of PPP is its poor solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on PPP. One area of interest is the development of more efficient synthesis methods for PPP. Another area of interest is the investigation of the potential therapeutic applications of PPP in human clinical trials. Finally, further research is needed to elucidate the precise mechanisms underlying the neuroprotective effects of PPP, which could lead to the development of more effective treatments for neurological disorders.
Conclusion
In summary, PPP is a promising compound with potential therapeutic applications in the treatment of various neurological disorders. Its neuroprotective effects are mediated through the modulation of neurotransmitter systems, the upregulation of neurotrophic factors, and the reduction of oxidative stress and inflammation in the brain. While PPP has several advantages for use in lab experiments, further research is needed to fully understand its mechanisms of action and potential therapeutic applications.

Scientific Research Applications

PPP has been extensively studied for its potential therapeutic applications. It has been shown to exhibit neuroprotective effects in various animal models of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. PPP has also been found to enhance cognitive function and memory in animal models.

properties

CAS RN

1802-34-2

Product Name

3-(3-Phenylpropyl)pyridine

Molecular Formula

C14H15N

Molecular Weight

197.27 g/mol

IUPAC Name

3-(3-phenylpropyl)pyridine

InChI

InChI=1S/C14H15N/c1-2-6-13(7-3-1)8-4-9-14-10-5-11-15-12-14/h1-3,5-7,10-12H,4,8-9H2

InChI Key

UFTHZMUVGHIONQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCCC2=CN=CC=C2

Canonical SMILES

C1=CC=C(C=C1)CCCC2=CN=CC=C2

Other CAS RN

1802-34-2

synonyms

3-(3-phenylpropyl)pyridine

Origin of Product

United States

Synthesis routes and methods

Procedure details

Heat a mixture of 2-phenylethyl 3-pyridinyl ketone (19.5 g, 0.092M), NaOH (8.0 g), hydrazine hydrate (8 ml, 85% in H2O) and diethylene glycol (125 ml) to 240° C. for 4 hours.
Quantity
19.5 g
Type
reactant
Reaction Step One
Name
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One

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